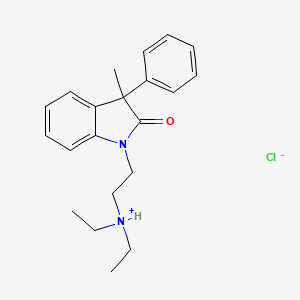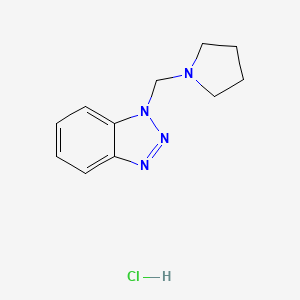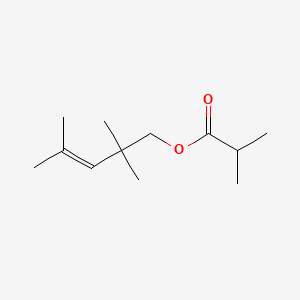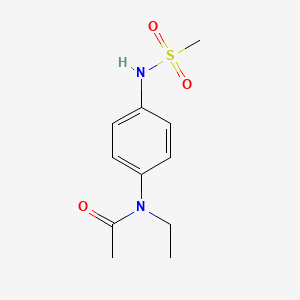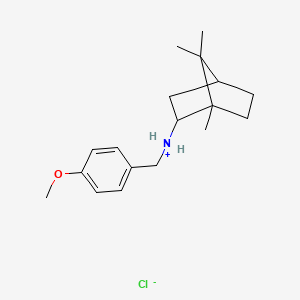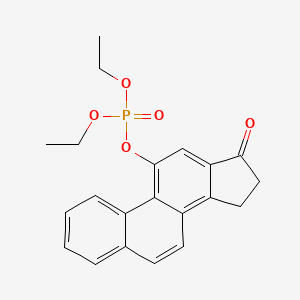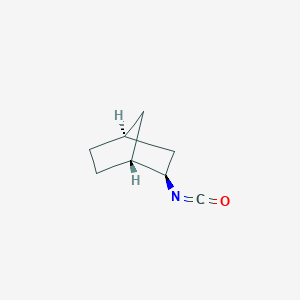
Exo-2-norbornylisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-2-norbornylisocyanate is an organic compound with the molecular formula C8H11NO. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an isocyanate functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Exo-2-norbornylisocyanate can be synthesized through the isomerization of exo-2-norbornylthiocyanate. This process involves the formation of a non-classical ion intermediate, which then rearranges to form the isocyanate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of thiocyanate precursors and controlled reaction conditions to ensure the formation of the desired isocyanate product.
Análisis De Reacciones Químicas
Types of Reactions: Exo-2-norbornylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst or elevated temperatures.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
Exo-2-norbornylisocyanate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential use in modifying biomolecules due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of exo-2-norbornylisocyanate involves its highly reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparación Con Compuestos Similares
Exo-2-norbornylisothiocyanate: Similar in structure but contains a thiocyanate group instead of an isocyanate group.
Norbornane derivatives: Other derivatives of norbornane with different functional groups.
Uniqueness: Exo-2-norbornylisocyanate is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical reactions. This makes it distinct from other norbornane derivatives that may not possess the same level of reactivity or application potential.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(1R,2R,4S)-2-isocyanatobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H11NO/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m0/s1 |
Clave InChI |
HQTBWWAAVGMMRU-XLPZGREQSA-N |
SMILES isomérico |
C1C[C@@H]2C[C@H]1C[C@H]2N=C=O |
SMILES canónico |
C1CC2CC1CC2N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


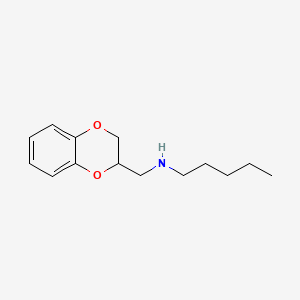

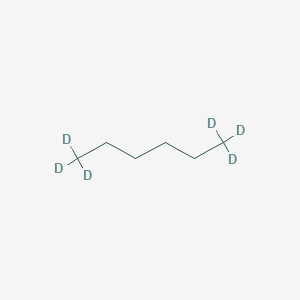
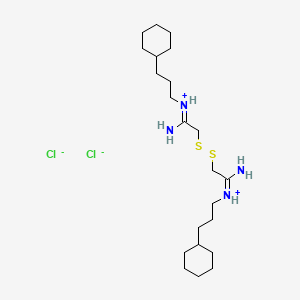
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
